molecular formula C19H20N6O2 B2743873 2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-15-8

2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2743873
CAS No.: 1396877-15-8
M. Wt: 364.409
InChI Key: JCWXGTVGXCXIAH-UHFFFAOYSA-N
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Description

2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in advanced medicinal chemistry and drug discovery research. Its structure integrates a tetrazole ring—a well-established bioisostere for carboxylic acids and other functional groups—which can enhance metabolic stability, influence polarity, and improve pharmacokinetic properties in lead molecules . The compound's specific architecture, featuring a benzamido linker and a bulky tert-butyl group, suggests potential for high-affinity interactions with biological targets such as enzymes and receptors. Researchers can leverage this scaffold in the design and development of novel therapeutic agents, particularly as a key intermediate for constructing more complex molecular architectures . The tetrazole core is known to participate in coordination chemistry, making this compound a candidate for the synthesis of metal complexes with potential catalytic or materials science applications . This product is strictly intended for research purposes in a controlled laboratory environment and is not classified as a drug or consumer product. It is provided "As Is" and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and assume all responsibility for its use.

Properties

IUPAC Name

2-[4-[(4-tert-butylbenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-19(2,3)13-6-4-12(5-7-13)18(27)21-14-8-10-15(11-9-14)25-23-17(16(20)26)22-24-25/h4-11H,1-3H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXGTVGXCXIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide, identified by its CAS number 1396802-39-3, is a complex organic compound notable for its diverse biological activities. This compound belongs to the tetrazole class, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N6O2C_{19}H_{20}N_{6}O_{2}, with a molecular weight of approximately 364.41 g/mol. The structure features a tetrazole ring, which contributes to its biological activity, along with an amide functional group that enhances its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing tetrazole moieties have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
2-(4-(4-(tert-butyl)benzamido)...A5490.0517
5-ThiobredininL1210Not significant
Pyrrole Benzamide DerivativesStaphylococcus aureus3.125

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have also been explored. Compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)Reference
2-(4-(4-(tert-butyl)benzamido)...Staphylococcus aureus3.12
N-(4-tert-Butyl-phenyl)-benzamideEscherichia coli10

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and signaling pathways. The presence of the tetrazole ring enhances its binding affinity to these targets.

Case Studies

  • Anticancer Efficacy Against A549 Cells : In a study conducted on A549 lung cancer cells, the compound exhibited an IC50 value of 0.0517μM0.0517\mu M, indicating potent cytotoxicity and potential for development as an anticancer agent.
  • Antibacterial Screening : Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus, yielding an MIC value of 3.12μg/mL3.12\mu g/mL. This suggests that modifications in the structure can lead to enhanced antibacterial properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. The following table summarizes the anticancer activity of derivatives related to this compound:

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
2-(4-(4-(tert-butyl)benzamido)...A549 (Lung Cancer)0.0517
5-ThiobredininL1210 (Leukemia)Not significant
Pyrrole Benzamide DerivativesStaphylococcus aureus3.125

In a study conducted on A549 lung cancer cells, the compound demonstrated an IC50 value of 0.0517 µM, indicating potent cytotoxicity and the potential for development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been explored extensively. The following table outlines the antimicrobial activity of related compounds:

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)Reference
2-(4-(4-(tert-butyl)benzamido)...Staphylococcus aureus3.12
N-(4-tert-Butyl-phenyl)-benzamideEscherichia coli10

These findings indicate that the compound exhibits strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 3.12 µg/mL.

Anticancer Efficacy Against A549 Cells

A study focused on A549 lung cancer cells revealed that the compound exhibited significant cytotoxicity with an IC50 value of 0.0517 µM, suggesting its potential as a therapeutic agent in oncology.

Antibacterial Screening

Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus, yielding an MIC value of 3.12 µg/mL. This suggests that structural modifications can enhance antibacterial properties.

Comparison with Similar Compounds

a) N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (Compound 4a)

  • Core Structure : Tetrazole linked to a dimethoxyphenethyl-acetamido group.
  • Key Differences: The tert-butyl group in the target compound is replaced with a branched 2,4,4-trimethylpentan-2-yl chain.
  • Synthesis : Similar to the target compound, this derivative likely employs amide coupling and tetrazole cyclization strategies .

b) Boron-Containing Tetrazole Derivatives (Compound 88)

  • Core Structure : Pyrrolo[2,3-c]pyridine fused with a tetrazole and a dioxaborolane group.
  • Key Differences : Incorporates a boron-containing pinacol ester for Suzuki-Miyaura coupling, enabling modular synthesis of epigenetic-targeting molecules. The absence of a carboxamide group contrasts with the target compound’s structure.
  • Application : Used in synthesizing kinase inhibitors, highlighting the versatility of tetrazole scaffolds in drug discovery .

Thiazole and Sulfone Derivatives

a) Thiazolecarboxamides ()

  • Core Structure : Thiazole ring substituted with carboxamide and alkyl/aryl groups.
  • Examples: 2-[(4-Butylbenzoyl)amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide 4-Methyl-2-[(1-oxo-3-phenoxypropyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
  • Key Differences : Thiazole rings (vs. tetrazole) offer distinct electronic properties and hydrogen-bonding capabilities. The tert-butyl group in the target compound may confer greater steric hindrance compared to linear alkyl chains (e.g., butyl or pentyl) in thiazole analogs.

b) Sulfones ()

  • Core Structure : Sulfone (R-SO₂-R’) functional group.
  • Key Differences : Sulfones lack the aromatic nitrogen density of tetrazoles, leading to different solubility and reactivity profiles.
  • Activity : Broad biological activities include anti-inflammatory and antimalarial effects, driven by sulfone’s electron-withdrawing properties .

Structural and Functional Comparison Tables

Table 1: Comparison of Tetrazole-Containing Compounds

Compound Name Core Heterocycle Key Substituents Potential Activity Reference
Target Compound Tetrazole tert-butyl benzamido, carboxamide Undetermined (structural inference) [1]
Compound 4a Tetrazole Trimethylpentan, dimethoxyphenethyl Drug-like properties
Compound 88 (Boron-containing derivative) Tetrazole Dioxaborolane, pyrrolopyridine Epigenetic modulation

Table 2: Comparison with Thiazole and Sulfone Analogs

Compound Class Core Structure Example Substituents Biological Activity Reference
Thiazole Thiazole Butyl, phenoxy, trimethylphenyl Antimicrobial, anticancer
Sulfone Sulfone Varied alkyl/aryl groups Anti-inflammatory, antimalarial
Target Compound Tetrazole tert-butyl benzamido Undetermined [1]

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of 4-(tert-butyl)benzoyl chloride with 4-aminophenyltetrazole to form the benzamido intermediate. A carboxamide group is introduced via coupling reactions using reagents like EDCI/HOBt in anhydrous DMF. Key considerations include:

  • Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for tetrazole ring formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for tert-butyl protons (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2–8.1 ppm, multiplet) confirm substitution patterns .
    • ¹³C NMR : Carboxamide carbonyl (δ ~167 ppm) and tetrazole carbons (δ ~150–155 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Methodological Answer:

  • Computational Setup : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Reactivity Predictions :
    • Fukui functions identify nucleophilic/electrophilic sites (e.g., tetrazole N-atoms as electron-rich centers) .
    • Molecular electrostatic potential (MEP) maps visualize charge distribution for docking studies .
  • Validation : Compare theoretical IR/NMR spectra with experimental data to refine computational models .

Advanced: How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ values, bacterial strains) across studies .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Test specificity against targets like topoisomerase II (anticancer) or bacterial dihydrofolate reductase (antimicrobial) .
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to diverse receptors, resolving off-target effects .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Advanced: What experimental strategies assess environmental fate and ecotoxicological risks?

Methodological Answer:

  • Degradation Studies :
    • Hydrolytic stability under varying pH (3–9) and UV exposure to estimate half-life .
    • LC-MS/MS quantifies degradation products (e.g., tert-butylbenzoic acid) .
  • Ecotoxicology :
    • Microcosm Models : Evaluate bioaccumulation in Daphnia magna or soil microorganisms .
    • QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite or TEST software .

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